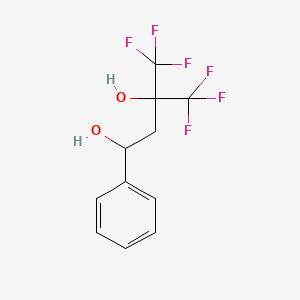
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is an organic compound that features a thiol group (-SH) and an amine group (-NH2) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride typically involves the reaction of 3-methylcyclohexylbutylamine with 2-chloroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{3-Methylcyclohexylbutylamine} + \text{2-Chloroethanethiol} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Simpler amines and thiols
Substitution: Alkylated amines
Aplicaciones Científicas De Investigación
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanethiol hydrochloride: A simpler analog with similar functional groups.
3-Amino-1-propanethiol hydrochloride: Another thiol-amine compound with a different carbon chain length.
Cysteamine hydrochloride: A well-known thiol-amine compound used in various applications.
Uniqueness
2-((2-(3-Methylcyclohexyl)butyl)amino)ethanethiol hydrochloride is unique due to its specific structure, which combines a cyclohexyl group with a butyl chain, providing distinct chemical and physical properties compared to other thiol-amine compounds.
Propiedades
Número CAS |
38920-62-6 |
|---|---|
Fórmula molecular |
C13H28ClNS |
Peso molecular |
265.89 g/mol |
Nombre IUPAC |
2-[2-(3-methylcyclohexyl)butylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C13H27NS.ClH/c1-3-12(10-14-7-8-15)13-6-4-5-11(2)9-13;/h11-15H,3-10H2,1-2H3;1H |
Clave InChI |
ATUXFJYREFFVPY-UHFFFAOYSA-N |
SMILES canónico |
CCC(CNCCS)C1CCCC(C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


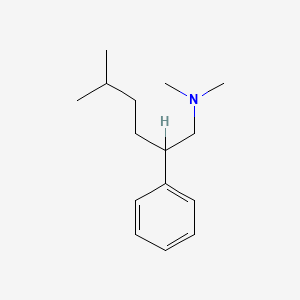
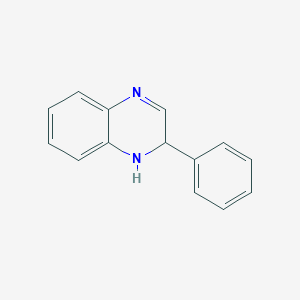


![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
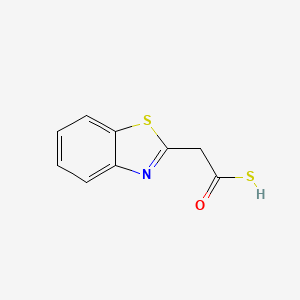
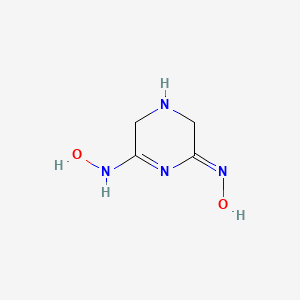

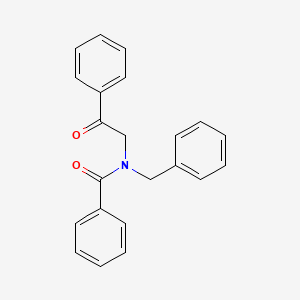
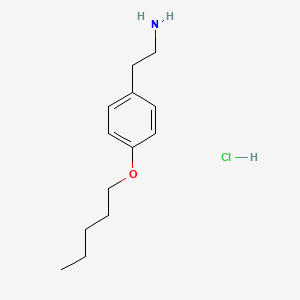
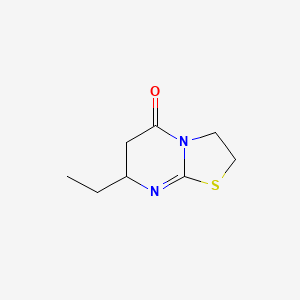
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

